N-Nonylmaleimide
Overview
Description
N-Nonylmaleimide is an organic compound belonging to the class of maleimides, which are characterized by the presence of a maleic acid imide group. This compound is notable for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nonylmaleimide can be synthesized through the reaction of maleic anhydride with nonylamine. The reaction typically involves heating maleic anhydride with nonylamine in the presence of a solvent such as toluene. The reaction mixture is then refluxed, and the resulting product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Nonylmaleimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding maleic acid derivatives.
Reduction: Reduction reactions can convert it into succinimide derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various substituted maleimides and succinimides, depending on the specific reagents and conditions used.
Scientific Research Applications
N-Nonylmaleimide has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties.
Bioconjugation: Due to its reactivity with thiol groups, it is employed in the bioconjugation of proteins and peptides.
Materials Science: this compound is used in the development of advanced materials, including coatings and adhesives, due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of N-Nonylmaleimide involves its ability to form covalent bonds with nucleophiles, particularly thiol groups. This reactivity is attributed to the electron-deficient nature of the maleimide ring, which facilitates nucleophilic attack. The compound can modify proteins and other biomolecules by reacting with cysteine residues, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
N-Phenylmaleimide: Similar in structure but with a phenyl group instead of a nonyl group.
N-Ethylmaleimide: Contains an ethyl group and is widely used in biochemical studies.
N-Methylmaleimide: Features a methyl group and is used in various organic synthesis applications.
Uniqueness
N-Nonylmaleimide is unique due to its long nonyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the development of water-resistant coatings and adhesives.
Properties
IUPAC Name |
1-nonylpyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-3-4-5-6-7-8-11-14-12(15)9-10-13(14)16/h9-10H,2-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJAMUMWPRRGHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333585 | |
Record name | N-Nonylmaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20458-51-9 | |
Record name | N-Nonylmaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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